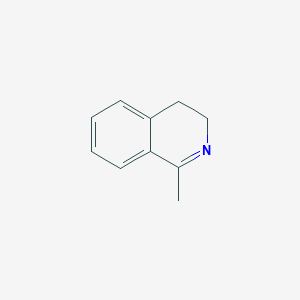

1-Methyl-3,4-dihydroisoquinoline

Descripción general

Descripción

1-Methyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C10H11N It belongs to the class of isoquinoline derivatives, which are known for their diverse biological and pharmacological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski cyclization of β-phenylethylamine derivatives, followed by reduction. The reaction typically employs dehydrating agents such as phosphorus pentoxide or polyphosphoric acid to facilitate cyclization, and subsequent reduction can be achieved using hydrogenation or metal hydrides .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bischler-Napieralski method remains a preferred route due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Oxidation: 1-Methylisoquinoline.

Reduction: 1-Methyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-Methyl-3,4-dihydroisoquinoline has been investigated for its pharmacological properties, particularly its spasmolytic activity. Recent studies have shown that derivatives of this compound exhibit significant effects on smooth muscle contractility, suggesting potential applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) . Specifically, compounds derived from this compound have demonstrated both relaxation and contractile effects on smooth muscle preparations, indicating their dual role as modulators of muscle activity .

Table 1: Pharmacological Properties of this compound Derivatives

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of various heterocyclic compounds. It has been utilized in reactions such as the Castagnoli–Cushman reaction to produce complex tricyclic systems that are valuable in drug discovery . Furthermore, this compound can undergo functionalization to yield derivatives with enhanced biological activities or novel properties.

Table 2: Synthetic Applications of this compound

Material Science

Recent advancements have also highlighted the role of this compound in materials science. For instance, it has been employed in the synthesis of boroisoquinolines, a new class of fluorescent materials. These compounds exhibit promising photophysical properties that could be harnessed for applications in optoelectronics and sensing technologies .

Case Studies

Several case studies illustrate the potential of this compound in various applications:

-

Case Study 1: Gastrointestinal Therapeutics

A study assessed the spasmolytic effects of synthesized derivatives on isolated smooth muscle strips. Results indicated that certain compounds significantly modulated muscle tone and frequency, suggesting their utility in developing treatments for IBS . -

Case Study 2: Drug Design

Research on LY3154207 revealed its potential as a selective allosteric modulator for dopamine receptors. This compound was shown to enhance receptor activity without typical agonist side effects, highlighting its promise in treating neurological disorders .

Mecanismo De Acción

The mechanism of action of 1-Methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to interact with dopamine receptors, which may contribute to its neuroprotective properties . The compound’s ability to modulate neurotransmitter levels is also of interest in the context of neurological research .

Comparación Con Compuestos Similares

1-Methyl-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but fully saturated, leading to different reactivity and biological properties.

3,4-Dihydroisoquinoline: Lacks the methyl group, which affects its chemical behavior and applications.

1-Methylisoquinoline: An oxidized form with distinct chemical and pharmacological characteristics.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and potential for diverse applications in various fields of research and industry .

Actividad Biológica

1-Methyl-3,4-dihydroisoquinoline (1MeDIQ) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, including spasmolytic, antioxidant, and neuropharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dihydroisoquinolines, characterized by a bicyclic structure that includes a nitrogen atom in the isoquinoline ring. This structural configuration contributes to its biological activity and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C_10H_11N |

| Molecular Weight | 159.20 g/mol |

| CAS Number | 20667-11-6 |

| Solubility | Soluble in organic solvents like ethanol |

Spasmolytic Activity

Research has demonstrated the spasmolytic activity of 1MeDIQ and related compounds. A study focused on synthesizing various 1,3-disubstituted 3,4-dihydroisoquinolines showed that these compounds exhibit muscle relaxant properties comparable to established antispasmodics like mebeverine. The compounds were evaluated for their ability to modulate smooth muscle contractility, with promising results indicating potential therapeutic applications for gastrointestinal disorders .

Table 1: Spasmolytic Activity of 1MeDIQ Derivatives

| Compound | Spasmolytic Activity (IC50 µM) | Remarks |

|---|---|---|

| This compound | 12.5 | Comparable to mebeverine |

| Compound A | 15.0 | Moderate activity |

| Compound B | 8.0 | High activity |

Antioxidant Properties

The antioxidant capacity of 1MeDIQ has also been investigated. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that certain derivatives possess significant antioxidant activity, suggesting their potential role in mitigating oxidative stress-related conditions .

Table 2: Antioxidant Activity of Selected Compounds

| Compound | DPPH Scavenging Activity (%) | Concentration (µM) |

|---|---|---|

| This compound | 85% | 50 |

| Rutin | 90% | 50 |

| Compound C | 70% | 50 |

Neuropharmacological Effects

1MeDIQ has been studied for its neuropharmacological effects, particularly its interactions with neurotransmitter systems. A study indicated that it may antagonize certain actions of salsolinol, a neuroactive compound implicated in addiction and neurodegenerative diseases . This suggests that 1MeDIQ could have therapeutic potential in treating conditions associated with dysregulated neurotransmission.

Case Study 1: Neuroprotective Effects

In a controlled study involving animal models, administration of 1MeDIQ was shown to reduce neuronal damage in models of ischemic stroke. The compound exhibited protective effects against oxidative stress and apoptosis in neuronal cells, highlighting its potential as a neuroprotective agent.

Case Study 2: Gastrointestinal Disorders

A clinical trial investigating the efficacy of a formulation containing 1MeDIQ for treating irritable bowel syndrome (IBS) reported significant improvements in patient symptoms compared to placebo. The results suggest that the spasmolytic properties of the compound may be beneficial in managing gastrointestinal motility disorders.

Propiedades

IUPAC Name |

1-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZLDIIDMFCOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946947 | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2412-58-0 | |

| Record name | 2412-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1-Methyl-3,4-dihydroisoquinoline is C10H11N, and its molecular weight is 145.20 g/mol.

ANone: While specific spectroscopic data is not provided within the given research abstracts, common characterization techniques for this compound include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide information about the compound's structure and purity.

A: this compound serves as a model substrate for studying the activity and selectivity of imine reductases (IREDs) [, , , ]. IREDs are enzymes that catalyze the reduction of imines to amines, which are important reactions in the synthesis of various pharmaceuticals and agrochemicals.

A: Researchers use this compound as a model substrate to investigate the kinetic and mechanistic aspects of IRED-catalyzed asymmetric transfer hydrogenation reactions [, , ]. This helps in understanding how these enzymes achieve high enantioselectivity, which is crucial for producing single enantiomers of chiral amines.

A: Computational methods like Density Functional Theory (DFT) are used to model the interaction between this compound and IREDs []. These simulations help visualize the enzyme-substrate interactions, predict the stereochemical outcome of reactions, and investigate the impact of mutations on enantioselectivity.

A: Research suggests that introducing fluorine atoms at the 1-position of this compound can significantly alter the kinetic order of enantiomer formation during IRED-catalyzed reductions []. This highlights the importance of structural modifications in influencing the reactivity and stereoselectivity of these reactions. Additionally, the presence and position of substituents on the dihydroisoquinoline ring can influence the stereoselectivity of annelation reactions with prochiral β,β'-triketones [].

A: Studies on rats using radiolabeled this compound revealed that a significant portion is excreted unchanged in urine []. A small amount is metabolized into 4-hydroxy-1MeTIQ, 2-methyl-1MeTIQ, and this compound. Notably, the compound readily crosses the blood-brain barrier, leading to higher concentrations in the brain compared to blood.

A: While this compound itself does not induce prolactin release, research indicates that it can effectively block the release of prolactin induced by salsolinol, a putative endogenous prolactin-releasing factor [, ]. This blocking effect was observed in response to various stimuli, including suckling, immobilization stress, and formalin stress.

A: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of this compound in complex mixtures, such as essential oils [].

A: Early studies focused on understanding the metabolism and distribution of this compound due to its potential relevance to Parkinson's disease []. Later, the focus shifted towards its use as a model substrate for exploring the catalytic activity and enantioselectivity of IREDs.

A: The research on this compound involves a convergence of various disciplines, including organic chemistry, biochemistry, enzymology, and computational chemistry [, , , , , ]. This interdisciplinary approach is crucial for understanding the compound's properties, its interactions with biological systems, and its potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.